molecular formula C22H26N4O2S B2832666 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631855-55-5

2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2832666
CAS No.: 631855-55-5
M. Wt: 410.54
InChI Key: STSHDNCIXSKQNE-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multi-component reaction. One common method includes the condensation of dimedone, 6-amino-1,3-dimethyluracil, and an appropriate aldehyde under solvent-free conditions at elevated temperatures . Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of inexpensive catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the butylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyridine or butylsulfanyl derivatives.

Scientific Research Applications

2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling pathways involved in cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinoline derivatives: Known for their antimicrobial and anticancer properties.

    Pyrimidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to the presence of the butylsulfanyl group, which may enhance its lipophilicity and ability to interact with biological membranes. This structural feature distinguishes it from other pyrimido[4,5-b]quinoline derivatives and may contribute to its specific biological activities.

Properties

IUPAC Name

2-butylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-4-5-9-29-21-25-19-18(20(28)26-21)16(13-7-6-8-23-12-13)17-14(24-19)10-22(2,3)11-15(17)27/h6-8,12,16H,4-5,9-11H2,1-3H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSHDNCIXSKQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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